N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine

Kinase profiling Receptor tyrosine kinase Polypharmacology

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7) is a hybrid heterocyclic compound that combines a 7-chloroquinoline core with a benzothiazole moiety via a para-substituted phenyl linker (C₂₂H₁₄ClN₃S; molecular weight 387.89 g/mol). The compound is catalogued under ChEMBL ID CHEMBL474543 and BindingDB monomer ID BDBM50248230.

Molecular Formula C22H14ClN3S
Molecular Weight 387.9 g/mol
CAS No. 920519-97-7
Cat. No. B12890230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine
CAS920519-97-7
Molecular FormulaC22H14ClN3S
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl
InChIInChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25)
InChIKeyIFTCXKUSJMWVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7): Sourcing Specifications and Compound Identity


N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7) is a hybrid heterocyclic compound that combines a 7-chloroquinoline core with a benzothiazole moiety via a para-substituted phenyl linker (C₂₂H₁₄ClN₃S; molecular weight 387.89 g/mol). The compound is catalogued under ChEMBL ID CHEMBL474543 and BindingDB monomer ID BDBM50248230. [1] It belongs to a structural class recognized in patent literature as relevant to alpha-kinase 1 (ALPK1) inhibition and to the broader family of 7-substituted-aryl quinoline analogs explored as metabotropic glutamate receptor subtype 5 (mGluR5) modulators. [2][3]

Multi-kinase probe with curated 7-RTK engagement profile (Src, VEGFR2, IGF1R, EphB4, InsR, EGFR, TIE2)
Para-substituted phenyl linker geometry for kinase pocket occupancy studies
Structurally distinct from selective ALPK1 inhibitors; suited for polypharmacology research

Why Generic Substitution of N-(4-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine with In-Class 7-Chloroquinoline or Benzothiazole Analogs Is Not Supported by Evidence


Compounds within the benzothiazole–quinoline hybrid class cannot be presumptively interchanged because even subtle positional isomerism or heterocyclic substitution pattern changes produce distinct multi-target activity fingerprints. The 4-substituted phenyl linker in this compound positions the benzothiazole moiety for a specific kinase interaction profile that differs from its 3-substituted positional isomer (CAS 920520-02-1), for which no equivalent kinase panel data exist in public databases. Furthermore, ChEMBL-deposited virtual HTS data reveal that this compound engages a panel of receptor tyrosine kinases—Src, VEGFR2, IGF1R, EphB4, insulin receptor, EGFR, and TIE2—with IC₅₀ values spanning 630 nM to 7,000 nM. [1] The pattern is non-random: a simple 7-chloroquinoline without the benzothiazole extension (e.g., amodiaquine analogs) lacks this multi-kinase engagement breadth, while highly optimized in-class patent compounds such as ALPK1-IN-2 (compound T001) achieve nanomolar ALPK1 selectivity (IC₅₀ 95 nM) but show a constrained target spectrum. Thus, selecting a substitute based solely on shared core heterocycles would alter the biological interrogation outcome.

Positional isomer (meta-substituted) lacks kinase activity data; para geometry alters kinase pocket complementarity.
Selective ALPK1 inhibitor (ALPK1-IN-2) shows narrow target spectrum; cannot replace multi-kinase probe.
Simple 7-chloroquinoline antimalarials lack human kinase engagement; pharmacophore extension is critical.

Quantitative Differentiation Evidence for N-(4-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine Against Closest Analogs and In-Class Candidates


Multi-Kinase Inhibition Fingerprint: Broad Receptor Tyrosine Kinase Engagement Differentiates from Selective ALPK1 Inhibitor ALPK1-IN-2

ChEMBL/BindingDB virtual high-throughput screening data demonstrate that N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine inhibits six distinct receptor tyrosine kinases with IC₅₀ values ranging from 630 nM to 7,000 nM. [1] In contrast, the structurally related patent compound ALPK1-IN-2 (T001; containing a fluorinated benzothiazole–quinazoline scaffold) is optimized for ALPK1 with an IC₅₀ of 95 nM and NF-κB IC₅₀ of 1,310 nM, but lacks the multi-kinase breadth observed for the target compound. The target compound's best potency is against Src (IC₅₀ = 630 nM) and VEGFR2 (IC₅₀ = 640 nM), whereas ALPK1-IN-2 shows no reported activity against these kinases. This distinction is critical: the target compound is a multi-kinase screening hit, not a selective ALPK1 agent, and serves fundamentally different research applications.

Multi-kinase vs. ALPK1-IN-2
Cross-study comparable
Target: 7 RTKs (Src 630 nM – TIE2 7,000 nM). Comparator (ALPK1-IN-2): ALPK1 IC₅₀ 95 nM; NF-κB 1,310 nM; no Src/VEGFR2 activity reported.
Supports multi-kinase probe selection over selective ALPK1 agent for polypharmacology research.
Virtual HTS dataset; requires orthogonal assay confirmation.
Kinase profiling Receptor tyrosine kinase Polypharmacology Virtual HTS

Para-Substituted Phenyl Linker Enables Kinase Target Engagement Absent in Positional Isomer

The compound features a para-substituted (4-position) phenyl linker connecting the 7-chloroquinoline core to the benzothiazole moiety. Its positional isomer, N-(3-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920520-02-1), bears the benzothiazole at the meta (3-) position of the central phenyl ring. The para-substitution geometry in the target compound extends the molecular length and alters the dihedral angle between the quinoline and benzothiazole planes, parameters known from medicinal chemistry precedent in the quinoline–benzothiazole SAR series to modulate kinase ATP-binding pocket occupancy. [1] No kinase profiling data for the 3-substituted isomer (CAS 920520-02-1) are publicly available in ChEMBL or BindingDB, whereas the target compound has validated multi-kinase IC₅₀ values across seven targets. [2]

Para vs. meta isomer
Class-level inference
Target (para): 7 kinase IC₅₀ values (630–7,000 nM). Meta isomer (CAS 920520-02-1): no kinase data available.
Positional isomer activity gap highlights para geometry relevance for kinase engagement studies.
SAR inference from Zhang et al. 2010; direct isomer comparison not yet published.
Positional isomerism Structure-activity relationship Kinase selectivity Medicinal chemistry

Kinase Selectivity Window: Src vs. EGFR Discrimination Provides a Quantifiable Intra-Profile Differentiation Parameter

Within the target compound's own multi-kinase profile, a measurable selectivity window exists between its most potent target (Src, IC₅₀ = 630 nM) and its least potent kinase target among those with clear activity (EGFR, IC₅₀ = 5,300 nM), yielding an ~8.4-fold intra-profile selectivity ratio. [1] This selectivity is moderate but quantifiable. By comparison, many promiscuous kinase screening hits show flat IC₅₀ profiles (<3-fold variation across targets). The Src/EGFR discrimination suggests that the 7-chloro substitution on the quinoline ring and the benzothiazole extension may contribute differentially to binding pocket recognition across kinases. [2]

Src/EGFR selectivity
Supporting evidence
8.4-fold (Src IC₅₀ 630 nM / EGFR IC₅₀ 5,300 nM)
Provides quantifiable intra-profile selectivity parameter for hit-to-lead optimization.
Both values from ChEMBL virtual HTS; selectivity may shift under cellular assay conditions.
Selectivity profiling Src kinase EGFR Kinase inhibitor design

Benzothiazole–Quinoline Hybrid Pharmacophore Contrasts with Simple 7-Chloroquinoline Antimalarials in Structural Complexity and Target Class Coverage

Simple 7-chloroquinoline antimalarials (e.g., chloroquine, amodiaquine) act primarily through heme polymerization inhibition in the Plasmodium digestive vacuole and lack significant human kinase activity. [1] The target compound extends this chemotype with a benzothiazole moiety connected via a rigid 4-aminophenyl linker, creating a hybrid pharmacophore that the ChEMBL virtual HTS data show engages seven human kinases at sub-micromolar to low micromolar concentrations. [2] The patent literature further confirms that benzothiazole–quinoline hybrids are specifically claimed as ALPK1 inhibitors (WO2022063153A1), indicating target class expansion beyond the antimalarial mechanism. [3] No 7-chloroquinoline antimalarial without the benzothiazole extension has demonstrated comparable multi-kinase activity in curated databases.

Target class expansion
Class-level inference
Target: 7 human kinase targets (virtual HTS). Chloroquine class: no curated human kinase IC₅₀ data.
Hybrid pharmacophore enables kinase-targeted research beyond antimalarial mechanism.
Kinase data from ChEMBL; antimalarial mechanism from Slater 1993.
Pharmacophore design 7-Chloroquinoline Benzothiazole Target class expansion

Validated Application Scenarios for N-(4-(Benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine Based on Quantitative Differentiation Evidence


Multi-Kinase Chemical Probe for Polypharmacology Studies in Cancer Signaling Networks

The compound's demonstrated activity against Src (IC₅₀ = 630 nM), VEGFR2 (IC₅₀ = 640 nM), and IGF1R (IC₅₀ = 860 nM)—three kinases implicated in tumor angiogenesis, invasion, and growth factor signaling [1]—makes it suitable as a multi-target starting scaffold for polypharmacology research. Unlike ALPK1-IN-2, which is restricted to ALPK1/NF-κB signaling, this compound interrogates a broader RTK network in a single chemical entity. Researchers studying convergent kinase signaling in glioblastoma, triple-negative breast cancer, or other RTK-driven malignancies can use this compound to probe coordinated inhibition of Src–VEGFR2–IGF1R axes without employing a cocktail of selective inhibitors.

Positional Isomer Comparator Studies for Benzothiazole–Quinoline SAR Elucidation

The para-substituted phenyl linker geometry of this compound, contrasted with the meta-substituted isomer (CAS 920520-02-1) , provides a defined isomeric pair for systematic structure–activity relationship investigations. Both isomers share identical molecular formula (C₂₂H₁₄ClN₃S) and molecular weight (387.89 g/mol), yet the target compound has deposited multi-kinase data whereas the meta-isomer does not. Procurement of both isomers enables controlled experiments to determine how linker regiochemistry influences kinase target engagement, ATP-binding pocket complementarity, and cellular permeability. This scenario is directly supported by the Zhang et al. (2010) demonstration that central aryl substitution position modulates biological activity in quinoline–benzothiazole hybrids. [2]

Hit-to-Lead Optimization Starting Point Targeting the Src/EGFR Selectivity Window

The ~8.4-fold selectivity for Src (IC₅₀ = 630 nM) over EGFR (IC₅₀ = 5,300 nM) [3] provides a measurable selectivity parameter for medicinal chemistry optimization. Src family kinases are validated oncology targets, and EGFR-sparing Src inhibitors are sought to avoid EGFR-driven toxicities (skin rash, diarrhea). The compound's scaffold can be systematically modified at the 7-chloro position of the quinoline ring or the benzothiazole moiety to enhance Src potency while maintaining EGFR discrimination. The available selectivity window, though moderate, offers a defined baseline from which structure-guided optimization can be launched.

Reference Compound for Kinase Profiling Panel Assembly and Assay Validation

With curated IC₅₀ values spanning three orders of magnitude (630 nM to 7,000 nM) across seven kinases within a single ChEMBL dataset [4], this compound can serve as a multi-point calibration standard for in-house kinase profiling panels. Its non-flat activity profile (8.4-fold Src/EGFR ratio) provides both positive and negative control data points within a single compound, enabling assay scientists to validate dynamic range, Z'-factor, and inter-plate consistency across multiple kinase targets simultaneously. This reduces the number of reference compounds required for panel validation compared to using one selective inhibitor per kinase target.

Application
Selection Property
Validation Focus
Multi-kinase polypharmacology probe
Broad RTK inhibition profile (7 targets)
SRC/VEGFR2/IGF1R pathway crosstalk assays
Positional isomer SAR studies
Para-substituted linker geometry
Kinase engagement vs. meta-isomer
Hit-to-lead selectivity optimization
Intra-profile Src/EGFR selectivity window
Src potency & EGFR discrimination assays
Kinase panel calibration standard
Multi-point IC₅₀ dataset (630–7,000 nM)
Inter-plate consistency & Z'-factor validation
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